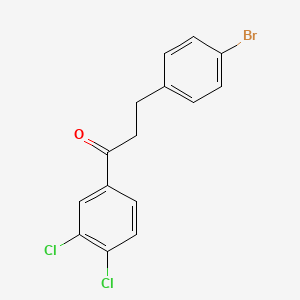

![molecular formula C8H8BNO4 B1441393 (3-氧代-3,4-二氢-2H-苯并[b][1,4]噁嗪-6-基)硼酸 CAS No. 1246765-28-5](/img/structure/B1441393.png)

(3-氧代-3,4-二氢-2H-苯并[b][1,4]噁嗪-6-基)硼酸

描述

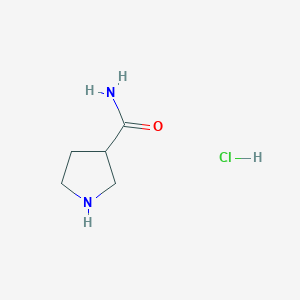

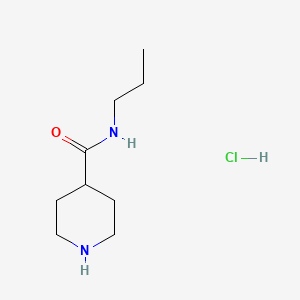

“(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid” is a chemical compound with the CAS Number: 1246765-28-5 . It has a molecular weight of 192.97 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BNO4/c11-8-4-14-7-2-1-5 (9 (12)13)3-6 (7)10-8/h1-3,12-13H,4H2, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . It is stored in an inert atmosphere at 2-8°C .科学研究应用

BET溴结构域抑制剂

该化合物已被用于合成BET溴结构域抑制剂 . 这些抑制剂很重要,因为它们可以阻断c-Myc的表达,c-Myc是一种在各种癌症中起关键作用的蛋白质 . 这些抑制剂在癌症以外还显示出治疗潜力,包括炎症、肥胖、心血管疾病和神经系统疾病 .

抗血液系统恶性肿瘤活性

该化合物已被用于开发用于抗血液系统恶性肿瘤活性的新型BET溴结构域抑制剂 . 这些抑制剂在低微摩尔浓度下对四种血液系统恶性肿瘤细胞系显示出良好的抗增殖活性 .

COX抑制

该化合物已被用于合成衍生物,这些衍生物已显示出大约40%的COX-1抑制率 . 这很重要,因为COX-1是一种在炎症反应中起关键作用的酶 .

缺乏细胞毒性

该化合物已证明对HT-29细胞缺乏细胞毒性 . 这很重要,因为它表明该化合物有可能在治疗应用中使用而不会对健康细胞造成损害 .

储存和处理

该化合物通常储存在惰性气氛中,温度为2-8°C . 此信息对于需要正确处理和储存该化合物进行实验的研究人员至关重要 .

安全信息

该化合物归类为GHS07危险类别 . 它带有信号词“警告”以及危险说明H302、H315、H319和H335 . 这些安全信息对于研究人员安全、负责任地处理该化合物至关重要 .

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

作用机制

Target of Action

The primary target of (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is the bromodomain and extra-terminal proteins (BETs), particularly BRD4 . BRD4 is a member of the bromodomain-containing proteins (BRDs) family, which are epigenetic protein domains that specifically recognize acetylated lysine residues of histone .

Mode of Action

The compound interacts with its target, BRD4, by inhibiting its function . BRD4 has two bromodomain domains (BD1 and BD2) that form deep hydrophobic pockets, recognizing acetylated lysine residues . The compound likely binds to these pockets, inhibiting the function of BRD4 .

Biochemical Pathways

The inhibition of BRD4 by (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid affects several biochemical pathways. BRD4 plays a crucial role in the transcriptional regulation of genes such as c-Myc . Therefore, the inhibition of BRD4 can lead to a significant downregulation of such genes .

Pharmacokinetics

The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The inhibition of BRD4 by (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid can lead to significant anti-proliferative activities against various hematologic malignancies cell lines, including MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells . This suggests that the compound may have potential therapeutic applications in the treatment of hematologic malignancies .

属性

IUPAC Name |

(3-oxo-4H-1,4-benzoxazin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3,12-13H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJIVYCLHMPFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCC(=O)N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725512 | |

| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246765-28-5 | |

| Record name | B-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246765-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

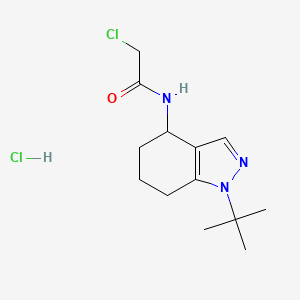

![1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1441310.png)

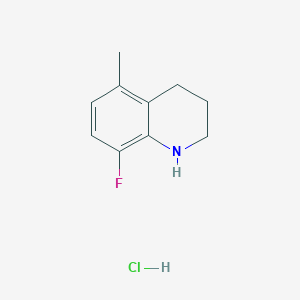

![ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1441312.png)

![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)